N-(3-methoxypropyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-(3-methoxypropyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Quinazoline ring formation: This step may involve the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone.
Substitution reactions: Introduction of the 3-methoxypropyl and 4-methylphenyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of functional groups to their oxidized forms.
Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- N-(3-methoxypropyl)-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
N-(3-methoxypropyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H21N5O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C20H21N5O/c1-14-8-10-15(11-9-14)18-20-22-19(21-12-5-13-26-2)16-6-3-4-7-17(16)25(20)24-23-18/h3-4,6-11H,5,12-13H2,1-2H3,(H,21,22) |
InChI Key |
AXHXDRWIGKUQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC |
solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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